molecular formula C8H6Cl2O3.C3H9N B213025 (2,4-Dichlorophenoxy)acetic acid isopropylamine salt CAS No. 5742-17-6

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt

Cat. No.: B213025
CAS No.: 5742-17-6
M. Wt: 280.14 g/mol
InChI Key: HXMBBZAHRWCZOX-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is a chemical compound widely used as a systemic herbicideThis compound is particularly effective in controlling broadleaf weeds while leaving grasses relatively unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt typically involves the reaction of (2,4-Dichlorophenoxy)acetic acid with isopropylamine. The reaction is carried out in an aqueous medium, where the acid and amine react to form the salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified product is then formulated into various herbicidal products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various substituted phenoxyacetic acids .

Scientific Research Applications

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt has numerous scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cellular processes, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenoxy)acetic acid (2,4-D): The parent compound, widely used as a herbicide.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorinated phenoxyacetic acid with similar herbicidal properties.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used for similar purposes.

Uniqueness

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is unique due to its specific formulation, which enhances its solubility and effectiveness as a herbicide. Its ability to selectively target broadleaf weeds while sparing grasses makes it particularly valuable in agricultural settings .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMBBZAHRWCZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5742-17-6
Record name 2,4-D isopropylamine salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5742-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-isopropylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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